(1R,2R)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol
Overview
Description
(1R,2R)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C8H13N3OS and its molecular weight is 199.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound (1R,2R)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol is involved in various chemical syntheses and has been studied for its chemical properties. For instance, it has been used as a precursor in the cyclization of thiosemicarbazides to form 1,2,4-triazole and 1,3,4-thiadiazole derivatives, showcasing its versatility in creating pharmacologically interesting compounds with potential CNS effects in mice (Maliszewska-Guz et al., 2005). Another study focused on the synthesis of novel sulfanyl derivatives, including a series of compounds synthesized through a condensation reaction, characterized by their antioxidant and antibacterial properties, indicating the compound's relevance in medicinal chemistry (Sarac et al., 2020).
Structural and Functional Studies
Structural characterization plays a crucial role in understanding the functional capabilities of this compound derivatives. For example, the structural characterization of 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole highlighted its potential in preparing coordination compounds with nonlinear optical and magnetic properties, illustrating the compound's application in materials science (Slyvka et al., 2022).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of derivatives of this compound have been extensively researched. Studies have demonstrated the synthesis of various derivatives that exhibit significant antibacterial and antifungal activities, highlighting the compound's potential in developing new antimicrobial agents. For instance, the synthesis of novel sulfanilamide-derived 1,2,3-triazoles showed promising antibacterial potency against several strains, indicating the therapeutic potential of these derivatives (Wang et al., 2010).
Pharmacological Studies
Pharmacological studies have explored the potential of this compound derivatives in various therapeutic areas. For example, the synthesis and evaluation of antiviral and virucidal activities of its derivatives against human adenovirus and ECHO-9 virus highlighted some compounds' ability to reduce viral replication, suggesting their application in antiviral therapy (Wujec et al., 2011).
Properties
IUPAC Name |
(1R,2R)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-11-5-9-10-8(11)13-7-4-2-3-6(7)12/h5-7,12H,2-4H2,1H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXBZWFPRKOATR-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2CCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1S[C@@H]2CCC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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